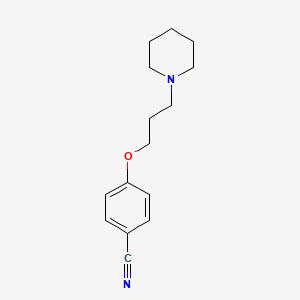

4-(3-Piperidin-1-ylpropoxy)benzonitrile

描述

UCL-2138 是一种合成的有机化合物,以其生物活性而闻名。 该化合物的分子式为 C15H20N2O,分子量为 244.33 .

准备方法

UCL-2138 的合成涉及多个步骤,通常从核心结构的制备开始,然后进行功能化。具体的合成路线和反应条件是专有的,没有广泛公布。 有机合成中的一般方法,如亲核取代反应和缩合反应,可能被采用 . 工业生产方法将涉及将这些实验室程序扩大规模,优化反应条件以提高产率和纯度,并确保符合监管标准。

化学反应分析

科学研究应用

The compound 4-(3-Piperidin-1-ylpropoxy)benzonitrile is a chemical substance with several research applications, particularly in the development of histamine H3 receptor ligands and other related pharmacological agents .

Scientific Research Applications

Histamine H3 Receptor Ligands: this compound is used in synthesizing histamine H3 receptor (H3R) antagonists/inverse agonists . These ligands have shown potential benefits in preclinical models for various neuropsychiatric and neurodegenerative diseases, including cognitive deficits, attention deficit hyperactivity disorder, autistic behavior, epilepsy, and depression .

- Receptor-binding domain 1-(3-Phenoxypropyl)piperidine, which incorporates the tertiary amine and a polar moiety coupled to an aryl group, is the receptor-binding domain of many H3R antagonists/inverse agonists .

- High-level expression High-level expression of H3R in the prefrontal cortex of schizophrenia patients suggests the involvement of H3R in schizophrenia .

LSD1 Inhibitor Studies: Benzonitrile derivatives, including those with a piperidin-4-ylmethoxy group, have been used in studies involving LSD1 (Lysine-Specific Demethylase 1) .

- Crystal Structure Analysis The crystal structure of LSD1 in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile was determined to understand the binding mode of inhibitors, which can facilitate the design of more potent reversible LSD1 inhibitors . The cyano group of the compound forms a hydrogen bond with Lys661, a critical residue in the lysine demethylation reaction . The piperidine ring interacts with the side chains of Asp555 and Asn540 in two conformations, and the 4-methylphenyl group is bound in a hydrophobic pocket in the catalytic center .

Synthesis of Novel Compounds: this compound is a precursor in synthesizing various compounds with potential pharmaceutical applications .

- ST-2300 Derivative It is used in the preparation of ST-2300, a pimavanserin derivative with histamine H3 receptor antagonistic properties .

Menin-MLL Interaction Inhibitors: Benzonitrile derivatives are also explored as inhibitors of the menin-mixed lineage leukemia (MLL) interaction .

- Hydroxymethylpiperidine Class MLS001171971 (4-(2-hydroxy-3-(4-(hydroxydiphenylmethyl)piperidin-1-yl)propoxy)benzonitrile), belonging to the hydroxymethylpiperidine class, showed inhibitory activity against the menin–MLL interaction .

Other potential applications:

- Rubber vulcanization accelerators

- Treatment and/or prophylaxis of physiological and/or pathophysiological conditions, which are caused, mediated and/or propagated by the inhibition, regulation and/or modulation of signal transduction of kinases, in particular by the inhibition of tyrosine kinases, e.g. pathophysiological conditions such as cancer .

作用机制

UCL-2138 的作用机制涉及它与特定分子靶标的相互作用。它作为组胺 H3 受体的拮抗剂,抑制其活性。 这种抑制会影响各种信号通路,从而导致其生物活性 . 该化合物调节这些通路的的能力使其成为药理学研究中宝贵的工具。

相似化合物的比较

UCL-2138 可以与其他组胺 H3 受体拮抗剂进行比较。类似的化合物包括硫代哌酰胺、氯苯丙胺和碘苯丙胺。 UCL-2138 的独特之处在于其独特的分子结构,这提供了独特的药代动力学和药效学特性 . 这种独特性使其成为特定研究应用的宝贵化合物,在这些应用中其他拮抗剂可能没有那么有效。

生物活性

4-(3-Piperidin-1-ylpropoxy)benzonitrile, also known as a member of the piperidine family, has garnered attention due to its potential biological activities, particularly as a histamine H3 receptor (H3R) antagonist and its implications in various therapeutic areas. This article discusses the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring connected to a benzonitrile group through a propoxy linker. Its chemical formula is CHNO, with a molecular weight of approximately 256.35 g/mol. The presence of the piperidine moiety is significant for its interaction with biological targets.

H3 Receptor Antagonism

Research indicates that this compound acts as an H3R antagonist/inverse agonist. In binding assays conducted on HEK-293 cells expressing human H3 receptors, it demonstrated moderate affinity with a pKi value of approximately 6.6 . This suggests that the compound can effectively compete with histamine for binding to the receptor, potentially influencing neurotransmitter release and exhibiting effects on cognitive functions and sleep regulation.

The mechanism involves the displacement of [^3H]methylhistamine in competition binding assays, indicating that the compound can inhibit histamine's action at H3 receptors. The structural characteristics of the piperidine scaffold are crucial for receptor interaction, as they provide necessary steric and electronic properties for binding .

In Vivo Studies

A study published in Chemistry & Biology explored the effects of various piperidine derivatives on neurological functions. The findings suggested that compounds similar to this compound could enhance cognitive performance in animal models by modulating histaminergic activity .

Antiproliferative Activity

In another investigation focusing on cancer cell lines, derivatives of benzoylpiperidine structures were evaluated for their antiproliferative effects. The results indicated that modifications to the piperidine structure could lead to significant cytotoxicity against various cancer cell lines, including breast and ovarian cancer . Specifically, compounds with similar scaffolds showed IC50 values ranging from 19.9 µM to 75.3 µM against human cancer cells .

Data Summary Table

属性

CAS 编号 |

146440-20-2 |

|---|---|

分子式 |

C15H20N2O |

分子量 |

244.33 g/mol |

IUPAC 名称 |

4-(3-piperidin-1-ylpropoxy)benzonitrile |

InChI |

InChI=1S/C15H20N2O/c16-13-14-5-7-15(8-6-14)18-12-4-11-17-9-2-1-3-10-17/h5-8H,1-4,9-12H2 |

InChI 键 |

RHMNKKOAWUCDRK-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCCOC2=CC=C(C=C2)C#N |

规范 SMILES |

C1CCN(CC1)CCCOC2=CC=C(C=C2)C#N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

UCL-2138, UCL 2138, UCL2138 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。